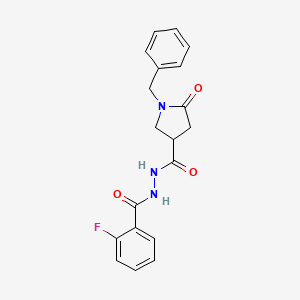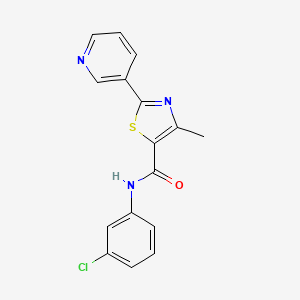![molecular formula C18H11ClN2O3 B4692297 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4692297.png)
2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile
Overview
Description
2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile, also known as C86, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is not fully understood. However, studies have suggested that 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile may exert its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile can modulate various biochemical and physiological processes. 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been shown to reduce the expression of COX-2, an enzyme that plays a key role in inflammation. In cancer cells, 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been found to induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be synthesized using various methods. Additionally, 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile. One potential direction is to investigate the use of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile and to identify potential molecular targets. Finally, the development of more efficient synthesis methods for 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile may facilitate its use in future studies.
In conclusion, 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has been studied for its potential use in various diseases. The synthesis of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been optimized and can be carried out using various methods. However, further studies are needed to elucidate the exact mechanism of action of 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile and to identify potential molecular targets.
Scientific Research Applications
2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been studied for its potential use as a therapeutic agent in various diseases. Studies have shown that 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-chlorophenyl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile has been shown to reduce inflammation in various animal models of inflammation.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(5-nitro-2-prop-2-ynoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-2-9-24-18-8-7-17(21(22)23)11-14(18)10-15(12-20)13-3-5-16(19)6-4-13/h1,3-8,10-11H,9H2/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLQZGNUHSRDE-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4692230.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4692237.png)
![2-methoxyethyl 4-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4692245.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4692247.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4692266.png)
![2-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692270.png)
![ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4692281.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4692301.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-methylphenyl)quinoline](/img/structure/B4692305.png)

![methyl 3-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4692318.png)